molecular formula C5H5N5 B129074 Imidazo[1,5-a][1,3,5]triazin-4-amine CAS No. 145837-65-6

Imidazo[1,5-a][1,3,5]triazin-4-amine

Cat. No. B129074
M. Wt: 135.13 g/mol
InChI Key: WCFSULCGTIFUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,5-a][1,3,5]triazin-4-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. The compound has shown promising results in various scientific research studies, especially in the field of drug discovery.

Scientific Research Applications

Imidazo[1,5-a][1,3,5]triazin-4-amine has been extensively studied for its potential applications in drug discovery. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory activities. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The exact mechanism of action of Imidazo[1,5-a][1,3,5]triazin-4-amine is not fully understood. However, it is believed to act by inhibiting various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.

Biochemical And Physiological Effects

Imidazo[1,5-a][1,3,5]triazin-4-amine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to exhibit antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV). In addition, it has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

One of the main advantages of Imidazo[1,5-a][1,3,5]triazin-4-amine is its wide range of biological activities. This makes it a promising compound for drug discovery and development. However, one of the limitations of the compound is its complex synthesis process, which can make it difficult to produce in large quantities. In addition, its exact mechanism of action is not fully understood, which can make it challenging to optimize its activity for specific applications.

Future Directions

There are several future directions for research on Imidazo[1,5-a][1,3,5]triazin-4-amine. One area of focus is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of focus is the optimization of its activity for specific applications, such as cancer treatment or antiviral therapy. In addition, further research is needed to fully understand its mechanism of action and to identify potential drug targets. Overall, Imidazo[1,5-a][1,3,5]triazin-4-amine is a promising compound that has the potential to make a significant impact in the field of medicinal chemistry.

Synthesis Methods

The synthesis of Imidazo[1,5-a][1,3,5]triazin-4-amine is a complex process that involves multiple steps. The most commonly used method for its synthesis is the reaction of 2-aminopyridine with cyanogen bromide. The reaction yields a mixture of 2-amino-4-cyanopyridine and 2-amino-6-cyanopyridine, which are then reacted with hydrazine hydrate to produce Imidazo[1,5-a][1,3,5]triazin-4-amine. Other methods of synthesis include the reaction of 2-aminopyridine with dichloromethane in the presence of a base and the reaction of 2-amino-4-cyanopyridine with hydrazine hydrate.

properties

CAS RN

145837-65-6

Product Name

Imidazo[1,5-a][1,3,5]triazin-4-amine

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

imidazo[1,5-a][1,3,5]triazin-4-amine

InChI

InChI=1S/C5H5N5/c6-5-9-2-8-4-1-7-3-10(4)5/h1-3H,(H2,6,8,9)

InChI Key

WCFSULCGTIFUHL-UHFFFAOYSA-N

SMILES

C1=C2N=CN=C(N2C=N1)N

Canonical SMILES

C1=C2N=CN=C(N2C=N1)N

synonyms

Imidazo[1,5-a]-1,3,5-triazin-4-amine (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.